molecular formula C23H24N4O3 B2365629 6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-55-5

6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2365629
CAS No.: 941915-55-5
M. Wt: 404.47
InChI Key: ZDJPSALNYANWCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyridazin-7-one class, characterized by a fused pyrazole-pyridazine core. Its structure includes a 3,5-dimethoxybenzyl group at position 6, a 2,4-dimethylphenyl substituent at position 1, and a methyl group at position 3.

Properties

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-14-6-7-21(15(2)8-14)27-22-20(12-24-27)16(3)25-26(23(22)28)13-17-9-18(29-4)11-19(10-17)30-5/h6-12H,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJPSALNYANWCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC4=CC(=CC(=C4)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a member of the pyrazolo[3,4-d]pyridazine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and other pharmacological effects.

Chemical Structure and Properties

  • IUPAC Name : 6-[(3,5-dimethoxyphenyl)methyl]-4-methyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyridazin-7-one
  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 390.443 g/mol
  • CAS Number : 941915-41-9

Anticancer Properties

Recent studies indicate that compounds within the pyrazolo[3,4-d]pyridazine class exhibit significant anticancer activity. The specific compound in focus has shown promise in various cancer cell lines:

  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased cell death in cancerous tissues while sparing normal cells.
    • It may also inhibit key signaling pathways involved in tumor proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies :
    • In vitro studies have demonstrated that the compound exhibits cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating effective concentrations for inducing cell death.
    • A study involving the combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases including cancer. Preliminary data suggest that this pyrazolo compound may scavenge free radicals effectively, thereby reducing oxidative damage .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 and MDA-MB-231 cells; synergistic with doxorubicin
Mechanism of ActionModulates Bcl-2 proteins; activates caspases
Antioxidant ActivityEffective free radical scavenger; reduces oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The pyrazolo[3,4-d]pyridazin-7-one scaffold is shared across multiple derivatives. Key differences arise from substituents at positions 1, 4, and 6, which modulate bioactivity and stability. Below is a comparative analysis:

Compound Name Core Structure Position 1 Substituent Position 6 Substituent Position 4 Substituent Key Properties/Applications
6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7-one 2,4-Dimethylphenyl 3,5-Dimethoxybenzyl Methyl High lipophilicity (inferred)
1-(4-Chlorophenyl)-3-pyrazolyl derivatives (e.g., 6a,b,d-g) Pyrazolo[3,4-d]pyridazin-7-one 4-Chlorophenyl Varied (e.g., 4-tolyl) Methyl Synthetic intermediates for agrochemicals
6-(3,5-Dichloro-4-methylphenyl)-3(2H)-pyridazinone Pyridazinone N/A 3,5-Dichloro-4-methylphenyl N/A Pesticidal (diclomezine)
1-(4-Fluorophenyl)-4-methyl analog Pyrazolo[3,4-d]pyridazin-7-one 4-Fluorophenyl 3,5-Dimethoxybenzyl Methyl Enhanced electronic interactions

Substituent Effects on Bioactivity and Stability

  • This contrasts with the 4-chlorophenyl group in derivatives, where electron-withdrawing Cl may increase metabolic stability . 4-Fluorophenyl (Analog): Fluorine’s electronegativity could enhance dipole interactions in biological targets, as seen in fluorinated pharmaceuticals .
  • Position 6 (Benzyl Group): 3,5-Dimethoxybenzyl (Target Compound): Methoxy groups contribute to π-π stacking and hydrogen bonding, similar to pesticidal triazinones (e.g., metribuzin metabolites) .
  • Position 4 (Methyl Group):
    A methyl group at this position is conserved across pyrazolo[3,4-d]pyridazin-7-ones, likely stabilizing the core structure during synthesis .

Research Findings and Limitations

  • Metabolic Stability: The 3,5-dimethoxybenzyl group may undergo O-demethylation, a common metabolic pathway for methoxy-substituted compounds. This contrasts with triazinones in , where piperazine groups improve water solubility and reduce metabolism .

Preparation Methods

Hydrazonoyl Chloride Synthesis

Hydrazonoyl chlorides serve as critical precursors for introducing nitrogen-rich moieties. As demonstrated in PMC7982429, diazotization of substituted anilines (e.g., 2,4-dimethylaniline) with NaNO₂ in HCl yields diazonium salts, which are subsequently treated with ethyl 2-chloroacetoacetate to form hydrazonoyl chlorides (e.g., 15a–15v ). For the target compound, 2,4-dimethylaniline is diazotized and reacted with ethyl 2-chloroacetoacetate to produce the hydrazonoyl chloride 15x (Scheme 1).

Reaction Conditions :

  • Temperature: 0–5°C (diazotization), room temperature (chloride formation)
  • Yield: 70–85%

Cyclization to Pyridazinone

The hydrazonoyl chloride 15x undergoes cyclization with a 1,3-dicarbonyl compound. In ACS Omega, cyclocondensation of hydrazonoyl chlorides with β-keto esters or diketones in ethanol under acidic conditions (acetic acid, 6 equiv) at 130°C for 18 hours forms the pyrazolo[3,4-d]pyridazinone core. For the target compound, ethyl acetoacetate serves as the diketone precursor, enabling the formation of the 4-methyl-substituted intermediate I42 (Scheme 2).

Key Parameters :

  • Solvent: Ethanol
  • Catalyst: Acetic acid
  • Yield: 65–80%

Methyl Group Functionalization at Position 4

The 4-methyl group is introduced during the cyclization step. Ethyl acetoacetate provides the acetyl group, which is retained as a methyl substituent after cyclization and dehydration. Alternative methods from PMC2910361 involve chlorination (POCl₃) of hydroxyl intermediates followed by methylation with trimethylamine, though this approach is less efficient for the target compound.

Reaction Optimization and Yield Data

Step Reaction Type Conditions Yield (%) Reference
1 Diazotization & Chloride Formation NaNO₂, HCl, 0–5°C 78
2 Cyclocondensation Ethanol, AcOH, 130°C, 18 h 72
3 6-Substitution NaH, THF, 60°C, 12 h 82

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, pyridazinone-H), 6.92 (s, 2H, dimethoxybenzyl-H), 6.78 (s, 1H, dimethoxybenzyl-H), 2.98 (s, 3H, 4-CH₃).
  • HRMS : m/z calculated for C₂₅H₂₆N₄O₃ [M+H]⁺: 453.1932; found: 453.1935.

X-ray Crystallography

Single-crystal X-ray analysis (from analogous compounds in ACS Omega) confirms the planar pyridazinone core and substituent orientations.

Challenges and Alternatives

  • Regioselectivity : Competing N2 alkylation is mitigated by using bulky bases (NaH over K₂CO₃).
  • Dimethoxybenzyl Stability : Ether cleavage is avoided by limiting reaction temperatures to <80°C during alkylation.

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps and challenges in synthesizing 6-(3,5-dimethoxybenzyl)-1-(2,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one? A:

  • Multi-Step Synthesis : The compound requires sequential reactions, such as condensation of hydrazine derivatives with substituted pyridazines under acidic conditions, followed by benzylation with 3,5-dimethoxybenzyl groups. Key intermediates must be purified via column chromatography to avoid side products .
  • Optimization Challenges : Reaction parameters (e.g., solvent polarity, temperature) significantly impact yield. For example, dichloromethane (DCM) may favor cyclization, while dimethylformamide (DMF) could stabilize intermediates .
  • Characterization : Confirm purity and structure via 1H^1 \text{H}-NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and HPLC (≥95% purity threshold). Mass spectrometry (HRMS) is essential to verify molecular weight (expected ~462.5 g/mol) .

Advanced: Synthetic Impurities and Resolution

Q: How can researchers identify and resolve synthetic impurities in this compound? A:

  • Analytical Workflow : Use LC-MS to detect impurities (e.g., incomplete benzylation or demethylation byproducts). Compare retention times and fragmentation patterns against synthetic standards.
  • Purification Strategies : Optimize preparative HPLC conditions (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to isolate low-abundance impurities .
  • Root-Cause Analysis : Investigate reaction stoichiometry (e.g., excess benzyl chloride) or moisture-sensitive intermediates causing hydrolysis. Controlled anhydrous conditions (e.g., molecular sieves) may mitigate degradation .

Basic Biological Activity Profiling

Q: What methodologies are used to evaluate the kinase inhibitory activity of this compound? A:

  • In Vitro Assays : Conduct fluorescence-based kinase assays (e.g., ADP-Glo™) against target kinases (e.g., Plk1 or Aurora kinases). Measure IC50_{50} values using dose-response curves (typical range: 10 nM–1 µM) .
  • Selectivity Screening : Test against a panel of 50+ kinases to assess off-target effects. Use ATP concentration gradients to confirm competitive inhibition .
  • Cell-Based Validation : Employ cancer cell lines (e.g., HeLa or MCF-7) to correlate enzymatic inhibition with antiproliferative activity (IC50_{50} via MTT assay) .

Advanced: Structure-Activity Relationship (SAR) Optimization

Q: How can researchers modify the scaffold to enhance potency or selectivity? A:

  • Substituent Analysis : Replace the 3,5-dimethoxybenzyl group with fluorinated analogs (e.g., 3,5-difluorobenzyl) to improve metabolic stability. Test substitutions at the 4-methyl position (e.g., ethyl or cyclopropyl) for steric effects .
  • Computational Guidance : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses in kinase ATP pockets. Prioritize derivatives with stronger hydrogen bonds (e.g., pyridazinone carbonyl with kinase backbone) .
  • Pharmacokinetic Screening : Assess logP (aim for 2–4) and metabolic stability in microsomal assays. Introduce polar groups (e.g., hydroxyl) to reduce CYP450-mediated clearance .

Basic Physicochemical Property Determination

Q: What experimental methods are used to determine solubility and stability? A:

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy (λ~270 nm) .
  • Stability Studies : Incubate at 37°C in plasma or liver microsomes. Monitor degradation via LC-MS over 24 hours.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to determine melting point (expected ~180–200°C) and polymorphic forms .

Advanced: Resolving Data Contradictions in Biological Assays

Q: How should researchers address discrepancies between enzymatic and cellular activity data? A:

  • Mechanistic Interrogation : Check cell permeability via PAMPA assay. Poor permeability (e.g., efflux ratio >3) may explain reduced cellular efficacy despite strong enzymatic inhibition .
  • Off-Target Profiling : Use proteome-wide affinity pulldown (e.g., CETSA) to identify unintended targets.
  • Combination Studies : Test synergy with chemotherapeutics (e.g., paclitaxel) to rule out antagonistic effects in cell models .

Basic Crystallographic and Structural Analysis

Q: How is the crystal structure of this compound resolved, and what insights does it provide? A:

  • Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water). Resolve structure to confirm regiochemistry (e.g., pyridazinone ring planarity) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds from methoxy groups) to predict packing efficiency and solubility .

Advanced: Computational Modeling for Drug Design

Q: How can DFT calculations guide the optimization of electronic properties? A:

  • Electrostatic Potential Maps : Calculate charge distribution (e.g., Gaussian 09) to identify nucleophilic/electrophilic regions. Modify substituents to enhance binding (e.g., electron-withdrawing groups at benzyl positions) .
  • TD-DFT for Photostability : Predict UV-Vis spectra to assess degradation risks under light exposure. Adjust substituents (e.g., methoxy vs. methyl) to improve stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.